O-(2-cyclohexylethyl)hydroxylamine
CAS No.:
Cat. No.: VC16195872
Molecular Formula: C8H17NO
Molecular Weight: 143.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H17NO |
|---|---|
| Molecular Weight | 143.23 g/mol |
| IUPAC Name | O-(2-cyclohexylethyl)hydroxylamine |
| Standard InChI | InChI=1S/C8H17NO/c9-10-7-6-8-4-2-1-3-5-8/h8H,1-7,9H2 |
| Standard InChI Key | UAFRSTLKXSGGCE-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)CCON |
Introduction
Chemical Structure and Molecular Identification
IUPAC Nomenclature and Structural Features
The systematic IUPAC name for this compound is O-(2-cyclohexylethyl)hydroxylamine, reflecting its ethoxy-linked cyclohexyl moiety and hydroxylamine functional group . The molecular structure consists of a cyclohexane ring connected via a two-carbon chain to an oxygen atom, which is bonded to a nitrogen atom bearing a hydroxyl group. This configuration imparts both hydrophobic (cyclohexyl) and hydrophilic (hydroxylamine) regions, suggesting potential amphiphilic behavior.
Spectroscopic and Computational Identifiers
Key identifiers include:
| Property | Value | Source |
|---|---|---|
| SMILES | C1CCC(CC1)CCON | |
| InChIKey | UAFRSTLKXSGGCE-UHFFFAOYSA-N | |
| Molecular Formula | C₈H₁₇NO | |
| Exact Mass | 143.1310 g/mol |
The SMILES string encodes the cyclohexane ring (C1CCC(CC1)), ethyl linker (CC), and hydroxylamine group (ON). The InChIKey provides a unique fingerprint for database searches, critical for verifying chemical identity in computational studies .
Synthesis and Production Pathways
Hypothetical Synthetic Routes
While no direct synthesis reports for O-(2-cyclohexylethyl)hydroxylamine exist in the literature, analogous hydroxylamine derivatives suggest viable approaches:
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Nucleophilic Substitution: Reaction of 2-cyclohexylethyl bromide with hydroxylamine under basic conditions could yield the target compound. This method mirrors the synthesis of O-(2,4-dinitrophenyl)hydroxylamine, where an aryl halide reacts with hydroxylamine .
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Reductive Amination: Condensation of cyclohexylacetaldehyde with hydroxylamine followed by reduction might provide an alternative pathway, though this remains speculative without experimental validation.
Challenges in Synthesis
Hydroxylamines are notoriously sensitive to oxidation and disproportionation. Stabilizing agents or inert atmospheres would likely be necessary during synthesis, as demonstrated in the preparation of O-cyclopropyl hydroxylamines . The cyclohexyl group’s steric bulk may further complicate reaction kinetics, necessitating optimized temperature and solvent conditions.
Chemical Properties and Reactivity
Stability and Degradation
Hydroxylamine derivatives generally exhibit limited thermal stability, with tendencies to decompose into amines and nitroso compounds. The cyclohexylethyl group may enhance solubility in nonpolar solvents compared to simpler alkylhydroxylamines, though experimental data on this compound’s stability are absent .
Reactivity Patterns
The hydroxylamine group (-ONH₂) enables characteristic reactions:
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Oxidation: Likely forms nitroxyl radicals or nitro compounds under oxidative conditions.
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Reduction: Potential conversion to 2-cyclohexylethylamine using agents like sodium amalgam, analogous to cyclohexanone oxime reductions .
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Condensation: May react with carbonyl compounds to form oximes, though steric hindrance from the cyclohexyl group could limit reactivity.
Notably, O-substituted hydroxylamines participate in -sigmatropic rearrangements when N-functionalized, as seen in O-cyclopropyl derivatives . If N-arylated or acylated, O-(2-cyclohexylethyl)hydroxylamine could similarly undergo rearrangements to form nitrogen heterocycles, though this remains hypothetical.
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